molecular formula C7H15NO B6210173 (S)-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 620627-26-1

(S)-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B6210173
CAS No.: 620627-26-1
M. Wt: 129.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound that belongs to the class of amino alcohols It features a pyrrolidine ring attached to a propanol backbone, with the hydroxyl group positioned on the first carbon and the pyrrolidine nitrogen on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and propanal.

    Reductive Amination: The key step involves the reductive amination of propanal with (S)-proline. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include tosyl chloride (TsCl) and thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: TsCl or SOCl2 in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 2-(pyrrolidin-1-yl)propanal or 2-(pyrrolidin-1-yl)propanone.

    Reduction: Formation of 2-(pyrrolidin-1-yl)propanamine.

    Substitution: Formation of 2-(pyrrolidin-1-yl)propyl tosylate or 2-(pyrrolidin-1-yl)propyl chloride.

Scientific Research Applications

(S)-2-(pyrrolidin-1-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pyrrolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(pyrrolidin-1-yl)propan-1-ol: The enantiomer of (S)-2-(pyrrolidin-1-yl)propan-1-ol, which may exhibit different biological activities and properties.

    2-(pyrrolidin-1-yl)ethanol: A structurally similar compound with a shorter carbon chain, which may have different reactivity and applications.

    2-(piperidin-1-yl)propan-1-ol: A compound with a piperidine ring instead of a pyrrolidine ring, which may have different steric and electronic properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for selective interactions with biological targets. The compound’s chirality also makes it valuable in asymmetric synthesis and the development of enantioselective drugs.

Properties

IUPAC Name

(2S)-2-pyrrolidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINYTXPBGXEEH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620627-26-1
Record name (2S)-2-(pyrrolidin-1-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.